(+)-Usnic acid

Description

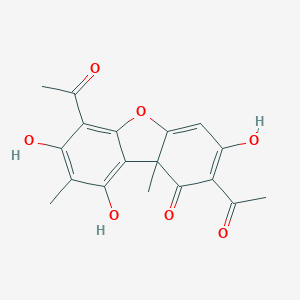

Structure

3D Structure

Properties

CAS No. |

7562-61-0 |

|---|---|

Molecular Formula |

C18H16O7 |

Molecular Weight |

344.3 g/mol |

IUPAC Name |

(9bR)-2,6-diacetyl-3,7,9-trihydroxy-8,9b-dimethyldibenzofuran-1-one |

InChI |

InChI=1S/C18H16O7/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24/h5,21-23H,1-4H3/t18-/m0/s1 |

InChI Key |

WEYVVCKOOFYHRW-SFHVURJKSA-N |

Isomeric SMILES |

CC1=C(C(=C2C(=C1O)[C@@]3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O |

Other CAS No. |

97889-91-3 |

Pictograms |

Irritant |

Synonyms |

2,6-Diacetyl-7,9-dihydroxy-8,9B-dimethyldibenzofuran-1,3(2H,9Bh)-dione |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Natural Sources of (+)-Usnic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of (+)-Usnic acid, a potent secondary metabolite derived from lichens. The document details the primary lichen genera and species that produce this compound, presents quantitative data on its yield, and outlines the experimental protocols for its extraction, isolation, and characterization.

Introduction to (+)-Usnic Acid

Usnic acid (C₁₈H₁₆O₇) is a dibenzofuran derivative found naturally in various lichen species.[1][2] First isolated in 1844, it is known to exist in dextrorotatory (+), levorotatory (-), and racemic forms.[1] This compound is one of the most extensively studied lichen metabolites due to its wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, analgesic, and antitumor properties.[3] These properties have made (+)-usnic acid a subject of significant interest in the pharmaceutical and cosmetic industries, where it is used as an active ingredient and a preservative.[4]

Natural Sources and Quantitative Yield

(+)-Usnic acid is predominantly found in the cortical layer of lichens, where it is thought to provide protection against UV radiation and herbivores.[3][5] The compound is widely distributed across several lichen genera. The primary known natural sources of usnic acid include species from the genera Usnea, Cladonia, Lecanora, Ramalina, Evernia, Parmelia, and Alectoria.[1][2][3][6][4]

The concentration of usnic acid can vary significantly between different lichen species and is influenced by environmental factors.[3] The following table summarizes the quantitative yield of usnic acid from various lichen species as reported in the scientific literature.

| Lichen Species | Family | Usnic Acid Content (% dry weight) | Reference |

| Usnea subflorida | Usneaceae | 6.49% | [4] |

| Usnea florida | Usneaceae | 0.22% - 6.49% | [7] |

| Usnea barbata | Usneaceae | 0.22% - 6.49% | [7] |

| Usnea longissima | Usneaceae | 0.22% - 6.49% | [7] |

| Usnea rigida | Usneaceae | 0.22% - 6.49% | [7] |

| Usnea hirta | Usneaceae | 0.22% - 6.49% | [7] |

| Alectoria spp. | Alectoriaceae | up to 6% | [4] |

| Ramalina fastigiata | Ramalinaceae | 3.23% | [8] |

| Letharia vulpina | Parmeliaceae | 2.89% | [9] |

| Xanthoparmelia chlorochroa | Parmeliaceae | 2% | [10] |

| Cladonia spp. | Cladoniaceae | 0.4% - 3.8% | [3] |

| Evernia divaricata | Parmeliaceae | 0.12% | [9] |

| Pseudevernia furfuracea | Parmeliaceae | 0.12% - 2.89% | [9] |

| Flavoparmelia caperata | Parmeliaceae | 0.12% - 2.89% | [9] |

| Ramalina fraxinea | Ramalinaceae | 0.13% | [8] |

Experimental Protocols

The extraction, isolation, and quantification of usnic acid from lichens involve several established methodologies. The choice of method can significantly impact the yield and purity of the final product.

Several methods are employed for the extraction of usnic acid from dried and powdered lichen thalli. Acetone is a commonly used solvent due to its high efficiency.[4][11]

Heat Reflux Extraction: This is considered one of the most effective methods.[11][12]

-

Sample Preparation: Dried lichen material is ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered lichen is placed in a flask with a solvent, typically acetone.[11] The mixture is heated to the solvent's boiling point (for acetone, this is in a 90°C water bath) under reflux for a specified period, often 60 minutes.[11]

-

Filtration: The resulting extract is filtered to remove the solid lichen material.[13]

-

Concentration: The solvent is evaporated from the filtrate, often under reduced pressure, to yield a crude extract containing usnic acid.

Other Extraction Methods:

-

Sonication: The lichen material is suspended in a solvent (e.g., acetone) and subjected to ultrasonic waves to facilitate cell wall disruption and enhance extraction.[14]

-

Maceration: This involves soaking the lichen powder in a solvent (e.g., methanol or acetone) at room temperature for an extended period (e.g., 3 x 24 hours).[15][16][17]

-

Shaking Extraction: The lichen material is agitated with a solvent in a laboratory shaker.[11]

Studies have shown that a single 60-minute heat reflux extraction with acetone can provide a significantly higher yield of usnic acid compared to ultrasound-assisted or shaking extractions.[11][12]

Following extraction, usnic acid is isolated and purified from the crude extract.

Crystallization:

-

The crude extract is dissolved in a minimal amount of a hot solvent, such as acetone.[13]

-

The solution is then cooled, allowing crystals of usnic acid to form.[13]

-

The crystals are collected by filtration and washed with a cold solvent to remove impurities.[13] This process can be repeated to increase the purity of the usnic acid.[13]

Chromatographic Methods: For higher purity, chromatographic techniques such as column chromatography are employed.[17] The crude extract is passed through a stationary phase (e.g., silica gel), and different components are separated based on their affinity for the stationary and mobile phases.

The amount and identity of usnic acid in an extract are determined using analytical techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used and reliable method for the quantitative analysis of usnic acid.[4]

-

Stationary Phase: A reversed-phase column, such as a C18 column, is typically used.[14][4]

-

Mobile Phase: A gradient of aqueous acetic acid and acetonitrile or a mixture of methanol and phosphate buffer is commonly employed.[14][4]

-

Detection: Usnic acid is detected using a UV detector, with maximum absorbance typically observed at 233 nm or 245 nm.[14][4]

-

Quantification: The concentration is determined by comparing the peak area of the sample to a standard calibration curve prepared with pure usnic acid.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For highly sensitive and specific quantification, LC-MS/MS is utilized. This method combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for accurate identification and quantification even at low concentrations.[3][10]

Biosynthesis of (+)-Usnic Acid

The biosynthesis of usnic acid in lichens is a complex process involving a polyketide synthase (PKS) pathway.[18][19] The key precursor is methylphloracetophenone, which is synthesized from acetate and malonate.[20] Two molecules of methylphloracetophenone then undergo oxidative coupling to form usnic acid.[19] The identification of the usnic acid biosynthetic gene cluster has provided insights into the genetic basis of its production in lichen-forming fungi.[5][18]

Caption: General workflow for the extraction and isolation of (+)-Usnic acid from lichens.

References

- 1. Usnic acid - Wikipedia [en.wikipedia.org]

- 2. The Natural Compound Hydrophobic Usnic Acid and Hydrophilic Potassium Usnate Derivative: Applications and Comparisons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of a reliable LC–MS/MS method for quantitative analysis of usnic acid in Cladonia uncialis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Genome-Wide Analysis of Biosynthetic Gene Cluster Reveals Correlated Gene Loss with Absence of Usnic Acid in Lichen-Forming Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification and quantitation of usnic acid from the lichen Usnea species of Anatolia and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ICI Journals Master List [journals.indexcopernicus.com]

- 10. Determination of usnic acid in lichen toxic to elk by liquid chromatography with ultraviolet and tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cambridge.org [cambridge.org]

- 13. US2557987A - Method for extracting usnic acid - Google Patents [patents.google.com]

- 14. Quantitative determination of usnic acid in Usnea lichen and its products by reversed-phase liquid chromatography with photodiode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antioxidant Activity of Usnic Acid Compound from Methanol Extract of Lichen Usnea sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 17. Potential of Usnic Acid Compound from Lichen Genus Usnea sp. as Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Putative identification of the usnic acid biosynthetic gene cluster by de novo whole-genome sequencing of a lichen-forming fungus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biolichen.com [biolichen.com]

- 20. Biosynthesis of Natural Products. VI. Biosynthesis of Usnic Acid in Lichens. (1). A General Scheme of Biosynthesis of Usnic Acid [jstage.jst.go.jp]

The Biosynthesis of (+)-Usnic Acid in Lichens: A Technical Guide for Researchers

An In-depth Examination of the Core Biosynthetic Pathway, Key Enzymes, and Experimental Methodologies for Researchers, Scientists, and Drug Development Professionals.

Introduction

(+)-Usnic acid, a dibenzofuran derivative, is a prominent secondary metabolite produced by the fungal partner (mycobiont) of various lichen species. Renowned for its diverse biological activities, including antimicrobial, antiviral, and antitumor properties, usnic acid has garnered significant interest within the pharmaceutical and drug development sectors. Understanding its biosynthesis is paramount for harnessing its therapeutic potential, potentially through synthetic biology and metabolic engineering approaches. This technical guide provides a comprehensive overview of the (+)-usnic acid biosynthetic pathway, detailing the key enzymatic steps, presenting available quantitative data, and outlining relevant experimental protocols.

Core Biosynthetic Pathway

The biosynthesis of (+)-usnic acid originates from the polyketide pathway, a major route for the production of a wide array of fungal secondary metabolites. The pathway is initiated with acetyl-CoA and elongated with malonyl-CoA units. The entire process can be broadly divided into two main stages: the formation of the monomeric precursor, methylphloracetophenone, and its subsequent oxidative dimerization to yield usnic acid.

Two key enzymes have been identified as central to this pathway:

-

Methylphloracetophenone Synthase (MPAS): A non-reducing polyketide synthase (NR-PKS) responsible for the synthesis of the methylphloracetophenone intermediate.[1][2]

-

Methylphloracetophenone Oxidase (MPAO): A cytochrome P450 monooxygenase that catalyzes the oxidative coupling of two methylphloracetophenone molecules to form (+)-usnic acid.[1][2]

The genes encoding these enzymes are typically found clustered together in the fungal genome, forming a biosynthetic gene cluster (BGC).[1][3] The presence of this specific BGC has been shown to correlate directly with the ability of a lichen-forming fungus to produce usnic acid.[3]

Data Presentation

Quantitative data on the biosynthesis of usnic acid, particularly regarding in vitro enzyme kinetics, is limited due to the challenges associated with the heterologous expression and purification of lichen enzymes. However, studies on the production of usnic acid in cultured lichen mycobionts provide valuable insights into the yields achievable under different conditions.

| Culture Condition | Lichen Species | Usnic Acid Yield (dry weight) | Reference |

| Malt-Yeast Extract (MYE) with 4% Sucrose & 4% PEG | Usnea ghattensis | 3.9 µg/g | Behera et al. (2006) |

| Water-Agar with 4% Sucrose & 4% PEG | Usnea ghattensis | 1.11 µg/g | Behera et al. (2006) |

| MY10 Medium (high sucrose) | Ramalina celastri | 7.9% | Stocker-Wörgötter, E. (2001) |

| BMRM Medium (mannitol) | Ramalina celastri | Not detected | Stocker-Wörgötter, E. (2001) |

| Acetone Extraction from Thallus | Parmelia flexilis | 1.66% - 5.13% | Paudel et al. (2019) |

Table 1: Usnic Acid Yields in Lichen Cultures and Thalli. This table summarizes the reported yields of usnic acid from different lichen species under various culture and extraction conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of usnic acid biosynthesis.

Protocol 1: Quantification of Usnic Acid using High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methodologies reported for the analysis of usnic acid in lichen extracts.

1. Sample Preparation: a. Air-dry and grind lichen thallus material to a fine powder. b. Accurately weigh approximately 100 mg of the powdered lichen into a glass vial. c. Add 10 mL of acetone and sonicate for 30 minutes in a water bath. d. Centrifuge the extract at 5000 x g for 10 minutes. e. Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

- Mobile Phase: Isocratic mixture of Methanol:Water:Phosphoric Acid (80:15:5, v/v/v).

- Flow Rate: 1.0 mL/min.

- Detection: UV detector at 282 nm.

- Injection Volume: 20 µL.

- Column Temperature: 25 °C.

3. Quantification: a. Prepare a standard stock solution of authentic (+)-usnic acid in acetone. b. Generate a calibration curve by injecting a series of dilutions of the standard solution. c. Quantify the usnic acid concentration in the lichen extracts by comparing the peak area to the standard curve.

Protocol 2: General Protocol for a Non-Reducing Polyketide Synthase (NR-PKS) in vitro Assay

This is a generalized protocol for the in vitro characterization of an NR-PKS like Methylphloracetophenone Synthase (MPAS). Specific conditions for MPAS would need to be optimized upon successful heterologous expression and purification.

1. Reagents:

- Purified recombinant NR-PKS enzyme.

- Acetyl-CoA (starter unit).

- Malonyl-CoA (extender unit).

- S-Adenosyl methionine (SAM) for methylation, if required by the PKS.

- Assay Buffer: 100 mM potassium phosphate buffer (pH 7.5) containing 1 mM EDTA and 1 mM DTT.

- Quenching Solution: 1 M HCl.

- Extraction Solvent: Ethyl acetate.

2. Assay Procedure: a. In a microcentrifuge tube, combine the assay buffer, acetyl-CoA (e.g., 100 µM), malonyl-CoA (e.g., 200 µM), and SAM (e.g., 1 mM). b. Pre-incubate the mixture at the desired reaction temperature (e.g., 28 °C) for 5 minutes. c. Initiate the reaction by adding the purified NR-PKS enzyme (e.g., 1-5 µM). d. Incubate the reaction for a defined period (e.g., 1-2 hours). e. Stop the reaction by adding the quenching solution. f. Extract the product by adding an equal volume of ethyl acetate, vortexing, and centrifuging to separate the phases. g. Carefully transfer the organic (upper) layer to a new tube and evaporate the solvent under a stream of nitrogen.

3. Product Analysis: a. Resuspend the dried extract in a suitable solvent (e.g., methanol). b. Analyze the product by HPLC or LC-MS to identify and quantify the polyketide product (in this case, methylphloracetophenone).

Protocol 3: General Protocol for a Cytochrome P450 Oxidase in vitro Assay

This is a generalized protocol for the in vitro characterization of a cytochrome P450 enzyme like Methylphloracetophenone Oxidase (MPAO). Specific conditions for MPAO would require optimization.

1. Reagents:

- Microsomal preparation containing the recombinant cytochrome P450 enzyme or purified enzyme.

- Cytochrome P450 reductase (CPR).

- Substrate (methylphloracetophenone).

- NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

- Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4).

- Quenching and Extraction Solvent: Acetonitrile.

2. Assay Procedure: a. In a glass vial, combine the assay buffer, the microsomal preparation or purified enzyme and CPR, and the substrate (methylphloracetophenone, e.g., 50 µM). b. Pre-incubate the mixture at the desired reaction temperature (e.g., 37 °C) for 5 minutes. c. Initiate the reaction by adding the NADPH regenerating system. d. Incubate the reaction for a defined period (e.g., 30-60 minutes) with gentle shaking. e. Stop the reaction by adding an equal volume of cold acetonitrile. f. Centrifuge the mixture to pellet the protein. g. Transfer the supernatant to an HPLC vial for analysis.

3. Product Analysis: a. Analyze the supernatant by HPLC or LC-MS to identify and quantify the product ((+)-usnic acid).

Mandatory Visualization

References

- 1. researchgate.net [researchgate.net]

- 2. Putative identification of the usnic acid biosynthetic gene cluster by de novo whole-genome sequencing of a lichen-forming fungus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genome-Wide Analysis of Biosynthetic Gene Cluster Reveals Correlated Gene Loss with Absence of Usnic Acid in Lichen-Forming Fungi - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (+)-Usnic Acid: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Usnic acid, a naturally occurring dibenzofuran derivative predominantly found in lichens, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure and multifaceted properties of (+)-usnic acid. It is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development. The guide encompasses a thorough examination of its physicochemical and spectroscopic characteristics, detailed experimental protocols for its isolation, purification, and analysis, and an in-depth exploration of its key biological activities and the underlying signaling pathways. All quantitative data are presented in structured tables for clarity and comparative analysis, and complex biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Chemical Structure and Identification

(+)-Usnic acid [2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bH)-dibenzofurandione] is a chiral molecule with the (R)-configuration at the 9b position.[1] Its rigid, polycyclic structure, featuring multiple functional groups including acetyl, hydroxyl, and ketone moieties, contributes to its unique chemical and biological properties.

Table 1: Chemical Identification of (+)-Usnic Acid

| Identifier | Value |

| IUPAC Name | (9bR)-2,6-diacetyl-3,7,9-trihydroxy-8,9b-dimethyldibenzofuran-1-one |

| Chemical Formula | C₁₈H₁₆O₇[2] |

| Molecular Weight | 344.32 g/mol [2][3] |

| CAS Registry Number | 7562-61-0[2] |

| ChEBI ID | 125-46-2 (racemic) |

| PubChem CID | 478125 |

Physicochemical Properties

The physicochemical properties of (+)-usnic acid are crucial for its handling, formulation, and biological activity. It is a yellow crystalline solid with limited solubility in water but is soluble in several organic solvents.[4][5][6]

Table 2: Physicochemical Properties of (+)-Usnic Acid

| Property | Value |

| Appearance | Yellow crystalline solid[5][6] |

| Melting Point | 201-204 °C[3][5] |

| Optical Rotation [α]²⁵_D | +488° (c = 0.7% in chloroform)[7] |

| pKa | 4.4[3] |

| LogP | 2.88[5] |

| Solubility | Insoluble in water; soluble in acetone, chloroform, and ethyl acetate.[4][6] |

Spectroscopic Data

The structural elucidation and characterization of (+)-usnic acid are heavily reliant on various spectroscopic techniques. The following tables summarize the key spectroscopic data.

Table 3: ¹H NMR Spectroscopic Data of (+)-Usnic Acid (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.75 | s | 3H | C9b-CH₃ |

| 2.08 | s | 3H | C8-CH₃ |

| 2.66 | s | 6H | C2-COCH₃, C6-COCH₃ |

| 5.90 | s | 1H | C4-H |

| 11.01 | s | 1H | C7-OH |

| 13.30 | s | 1H | C9-OH |

Table 4: ¹³C NMR Spectroscopic Data of (+)-Usnic Acid (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 7.12 | C9b-CH₃ |

| 27.49 | C8-CH₃ |

| 30.87, 31.71 | C2-COCH₃, C6-COCH₃ |

| 58.64 | C9b |

| 97.90 | C4 |

| 101.08 | C9a |

| 103.53 | C2 |

| 104.80 | C6 |

| 108.87 | C5a |

| 154.70 | C7 |

| 157.00 | C5b |

| 163.00 | C9 |

| 178.00 | C4a |

| 191.29 | C1 |

| 197.62, 199.92 | C2-C OCH₃, C6-C OCH₃ |

| 201.36 | C3 |

Table 5: Key IR, UV-Vis, and Mass Spectrometry Data of (+)-Usnic Acid

| Spectroscopic Technique | Key Data |

| FT-IR (KBr, cm⁻¹) | 3093-2927 (O-H stretching), 1694 (conjugated C=O stretching), 1620 (C=C stretching), 1070 (C-O stretching) |

| UV-Vis (Ethanol) | λmax at 232 and 282 nm[8] |

| Mass Spectrometry (ESI-MS) | [M-H]⁻ at m/z 343.0851[9] |

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and analysis of (+)-usnic acid.

Isolation and Purification

A common and effective method for isolating (+)-usnic acid from lichens is Soxhlet extraction followed by recrystallization.

Protocol for Isolation and Purification:

-

Preparation of Lichen Material: Air-dry the lichen thalli (e.g., Usnea species) and grind them into a fine powder.

-

Soxhlet Extraction: Place the powdered lichen material (e.g., 100 g) into a thimble and perform Soxhlet extraction with acetone (500 mL) for 6-8 hours at the boiling point of the solvent.

-

Concentration: After extraction, concentrate the acetone extract under reduced pressure using a rotary evaporator to obtain a crude solid residue.

-

Recrystallization: Dissolve the crude extract in a minimal amount of hot acetone or ethanol. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to facilitate crystallization.

-

Isolation of Crystals: Collect the yellow, needle-like crystals of (+)-usnic acid by vacuum filtration and wash them with a small amount of cold solvent.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Spectroscopic Analysis

Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of purified (+)-usnic acid in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Analysis: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

¹³C NMR Analysis: Acquire the ¹³C NMR spectrum on the same instrument.

Protocol for FT-IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of finely ground (+)-usnic acid with dry potassium bromide (KBr).

-

Analysis: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of (+)-usnic acid in ethanol.

-

Analysis: Record the UV-Vis absorption spectrum from 200 to 400 nm.[8]

Protocol for HPLC-MS Analysis:

-

Sample Preparation: Prepare a standard solution of (+)-usnic acid in a suitable solvent such as acetonitrile or methanol.

-

Chromatographic Conditions: Use a C18 reverse-phase column with a gradient elution of water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).

-

Mass Spectrometry Conditions: Employ electrospray ionization (ESI) in negative ion mode for detection.

Biological Activities and Signaling Pathways

(+)-Usnic acid exhibits a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. These activities are mediated through its interaction with various cellular signaling pathways.

Anticancer Activity

(+)-Usnic acid has been shown to inhibit the proliferation of various cancer cells by inducing cell cycle arrest, apoptosis, and autophagy.[10] Key signaling pathways implicated in its anticancer effects include the Wnt, MAPK, PI3K-Akt, p53, and JNK pathways.[2][4]

Anti-inflammatory Activity

The anti-inflammatory properties of (+)-usnic acid are attributed to its ability to modulate key inflammatory pathways, primarily through the regulation of the Nrf2 and NF-κB signaling cascades.[7][11]

Antimicrobial Activity

(+)-Usnic acid is a potent antimicrobial agent, particularly against Gram-positive bacteria.[12] Its mechanism of action involves the inhibition of essential cellular processes such as DNA and RNA synthesis and interference with bacterial signaling pathways.[12]

Conclusion

(+)-Usnic acid stands out as a natural compound with a well-defined chemical structure and a remarkable array of biological properties. This guide has provided a detailed technical overview of its chemical and physical characteristics, comprehensive experimental protocols for its study, and an in-depth look at its mechanisms of action at the molecular level. The presented data and visual representations of signaling pathways are intended to be a valuable resource for the scientific community, fostering further research and development of (+)-usnic acid as a potential therapeutic agent. The continued exploration of this fascinating molecule holds significant promise for the discovery of new drugs and treatments for a variety of diseases.

References

- 1. Usnic Acid Targets 14-3-3 Proteins and Suppresses Cancer Progression by Blocking Substrate Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. ajpp.in [ajpp.in]

- 4. Multifaceted Properties of Usnic Acid in Disrupting Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. preprints.org [preprints.org]

- 7. US2557987A - Method for extracting usnic acid - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Advances in Research on Bioactivity, Toxicity, Metabolism, and Pharmacokinetics of Usnic Acid In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and antimicrobial activity of usnic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Antimicrobial Mechanism of Action of (+)-Usnic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Usnic acid is a naturally occurring dibenzofuran derivative found predominantly in various lichen species.[1] Historically, lichens producing usnic acid have been utilized in traditional medicine for treating a range of ailments, including wounds, infections, and fever.[2][3] Modern scientific investigation has affirmed its broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties.[4][5][6][7] This guide provides a comprehensive technical overview of the multifaceted antimicrobial mechanisms of (+)-usnic acid, with a focus on its antibacterial and antifungal actions.

Core Antimicrobial Mechanisms of (+)-Usnic Acid

(+)-Usnic acid exerts its antimicrobial effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. This multi-target action is a key attribute that makes it a compelling candidate for further drug development, particularly in an era of increasing antimicrobial resistance. The primary mechanisms include disruption of cellular membranes, inhibition of nucleic acid and protein synthesis, uncoupling of oxidative phosphorylation, and interference with biofilm formation.

Disruption of Cellular Membranes

A primary mode of action for (+)-usnic acid is the disruption of the cytoplasmic membrane in susceptible microorganisms. This effect is particularly pronounced in Gram-positive bacteria.[8]

Mechanism: Usnic acid's lipophilic nature allows it to intercalate into the lipid bilayer of the cell membrane. This insertion is thought to disrupt the membrane's structural integrity and function, leading to increased permeability. The loss of membrane potential and the leakage of essential intracellular components, such as ions, ATP, and nucleic acids, ultimately result in cell death.[9][10] Evidence for this mechanism comes from studies demonstrating the loss of 260 nm absorbing material (indicative of nucleic acid leakage) and increased uptake of propidium iodide (a fluorescent dye that only enters cells with compromised membranes) in bacteria treated with usnic acid.[9][10]

Experimental Evidence: Studies on Staphylococcus aureus have shown that treatment with L-(-)-usnic acid leads to a loss of viability without causing damage to the cell wall, pointing towards the cell membrane as the primary target.[9] The combined effect of usnic acid and NaCl, which increases osmotic stress, further supports the membrane disruption hypothesis by showing a reduced number of viable cells.[9][10]

Inhibition of Nucleic Acid Synthesis

A significant and primary effect of (+)-usnic acid, particularly in Gram-positive bacteria, is the potent inhibition of both DNA and RNA synthesis.[11][12]

Mechanism: The precise molecular interactions leading to the inhibition of nucleic acid synthesis are still under investigation. However, it is proposed that usnic acid may interfere with the enzymatic machinery responsible for DNA replication and transcription. This could involve the inhibition of key enzymes such as DNA polymerase and RNA polymerase. The inhibition of RNA synthesis appears to be a rapid and efficient process following usnic acid exposure.[11][12] The impairment of DNA replication also occurs swiftly, suggesting a direct interference with the replication fork.[11][12]

Experimental Evidence: Radiolabeling experiments using [³H]thymidine and [³H]uridine to measure DNA and RNA synthesis, respectively, in Bacillus subtilis and Staphylococcus aureus have demonstrated a rapid and strong inhibition of incorporation of these precursors upon treatment with usnic acid.[11] In contrast, the inhibition of protein synthesis, measured by [³H]leucine incorporation, is delayed, suggesting it is an indirect consequence of the inhibition of transcription.[11][12]

Inhibition of Protein Synthesis

While likely a secondary effect resulting from the inhibition of RNA synthesis, the impairment of protein production is a notable consequence of usnic acid treatment.[11][12]

Mechanism: By inhibiting the transcription of messenger RNA (mRNA) from DNA, usnic acid effectively halts the template necessary for translation. This leads to a downstream reduction in protein synthesis. Proteomic analyses of methicillin-resistant Staphylococcus aureus (MRSA) treated with usnic acid have revealed a reduction in the biosynthesis of amino acids and overall protein synthesis, contributing to the inhibition of bacterial growth.[3]

Uncoupling of Oxidative Phosphorylation

Usnic acid is known to act as an uncoupler of oxidative phosphorylation in mitochondria.[13][14][15] This mechanism disrupts cellular energy production.

Mechanism: As a protonophore, usnic acid can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis by ATP synthase. This uncoupling of electron transport from ATP production leads to a decrease in cellular ATP levels and an increase in oxygen consumption as the cell attempts to compensate for the energy deficit.[15] At lower concentrations, this uncoupling effect is predominant, while at higher concentrations, usnic acid may also inhibit the mitochondrial electron transport chain.[14][15]

Experimental Evidence: Studies using isolated mitochondria and whole-cell systems have demonstrated that usnic acid stimulates oxygen consumption at low concentrations while decreasing cellular ATP levels.[15] This is a classic hallmark of uncoupling agents.

Anti-Biofilm Activity

(+)-Usnic acid has demonstrated significant activity against the formation of biofilms by various pathogenic bacteria, including Staphylococcus aureus and Group A Streptococci.[16][17][18]

Mechanism: The anti-biofilm activity of usnic acid is multifaceted. It can inhibit the initial attachment of bacterial cells to surfaces, a crucial first step in biofilm formation.[2] For established biofilms, usnic acid can penetrate the extracellular polymeric substance (EPS) matrix and kill the embedded cells.[16][19] Furthermore, it can interfere with bacterial signaling pathways, such as quorum sensing, which regulate biofilm development.[16][19] In some cases, even if a biofilm forms in the presence of usnic acid, its morphology and structure are significantly altered.[16][19]

Experimental Evidence: Confocal laser scanning microscopy has been used to visualize the reduction in biofilm biomass and thickness in the presence of usnic acid.[17] Studies on MRSA have shown that usnic acid's antibiofilm activity is linked to impaired adhesion to host matrix binding proteins and decreased expression of virulence factors like lipase and thermonuclease.[2][3] Fourier Transform Infrared (FT-IR) spectroscopy has indicated that usnic acid may act upon the fatty acids within the biofilm matrix.[17]

Quantitative Data

The antimicrobial efficacy of (+)-usnic acid is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 1945GFPuvr | 32 | [20] |

| Staphylococcus aureus | MTCC-96 | 25-50 | [9] |

| Methicillin-resistant S. aureus (MRSA) | Clinical Isolates | 25-50 | [9] |

| Pseudomonas aeruginosa | pMF230 | 256 | [20] |

| Pseudomonas aeruginosa | MTCC 2453 | 312.5 | [21] |

| Chromobacterium violaceum | MTCC 2656 | 625 | [21] |

| Serratia marcescens | MTCC 8708 | 1250 | [21] |

| Candida albicans (azole-resistant) | - | 4 (Biofilm Inhibitory Concentration) | [22] |

| Candida albicans (azole-sensitive) | - | 4 (Biofilm Inhibitory Concentration) | [22] |

Signaling Pathways and Experimental Workflows

Proposed Overall Antimicrobial Mechanism of Action

Caption: Overview of the multifaceted antimicrobial mechanisms of (+)-Usnic Acid.

Experimental Workflow for Determining Minimum Inhibitory Concentration (MIC)

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for assessing the antimicrobial activity of a compound.

1. Preparation of (+)-Usnic Acid Stock Solution:

-

Due to its limited solubility in water, a stock solution of (+)-usnic acid is prepared in a suitable solvent such as acetone or dimethyl sulfoxide (DMSO).[20] A typical concentration is 1-5 mg/mL.

2. Preparation of Microtiter Plates:

-

A 96-well microtiter plate is used.

-

Serial two-fold dilutions of the (+)-usnic acid stock solution are prepared directly in the wells using an appropriate bacterial growth medium (e.g., Tryptic Soy Broth for S. aureus or Luria-Bertani broth for P. aeruginosa).[20] The final volume in each well is typically 100 µL.

-

A positive control well (broth and inoculum, no usnic acid) and a negative control well (broth only) are included.

3. Preparation of Bacterial Inoculum:

-

Bacterial strains are cultured overnight on agar plates.

-

A few colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.[20]

4. Inoculation and Incubation:

-

100 µL of the standardized bacterial inoculum is added to each well (except the negative control), bringing the final volume to 200 µL.

-

The plate is incubated at 37°C for 18-24 hours.[23]

5. Determination of MIC:

-

After incubation, the MIC is determined as the lowest concentration of (+)-usnic acid at which no visible bacterial growth (turbidity) is observed.[23]

Assessment of Anti-Biofilm Activity

This protocol outlines a common method for evaluating the effect of a compound on biofilm formation.

1. Biofilm Formation Assay:

-

A 96-well microtiter plate is used.

-

A standardized bacterial suspension (as prepared for MIC testing) is added to the wells.

-

(+)-Usnic acid is added to the wells at various concentrations (typically at and below the MIC).

-

The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.[24]

2. Quantification of Biofilm:

-

After incubation, the planktonic (free-floating) bacteria are gently removed from the wells by washing with a buffer solution (e.g., phosphate-buffered saline).

-

The remaining biofilm is fixed, for example, with methanol.

-

The biofilm is then stained with a dye such as crystal violet, which stains the bacterial cells and the extracellular matrix.

-

Excess stain is washed away, and the bound stain is solubilized with a solvent (e.g., ethanol or acetic acid).

-

The absorbance of the solubilized stain is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the amount of biofilm.

3. To Determine the Effect on Mature Biofilms:

-

Biofilms are allowed to form for 24 hours as described above, without the addition of usnic acid.

-

The planktonic cells are removed, and fresh medium containing various concentrations of (+)-usnic acid is added to the established biofilms.

-

The plate is incubated for a further 24 hours.

-

Biofilm quantification is then performed as described above to assess the disruptive effect of usnic acid on pre-formed biofilms.[24]

Conclusion

(+)-Usnic acid is a promising natural antimicrobial agent with a complex and multifaceted mechanism of action. Its ability to target multiple cellular processes, including membrane integrity, nucleic acid and protein synthesis, energy metabolism, and biofilm formation, makes it a strong candidate for the development of new therapeutic strategies against pathogenic microorganisms, particularly drug-resistant Gram-positive bacteria. Further research is warranted to fully elucidate its molecular targets and to optimize its therapeutic potential while considering its toxicological profile.

References

- 1. Toxicity of Usnic Acid: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ricerca.unich.it [ricerca.unich.it]

- 3. tandfonline.com [tandfonline.com]

- 4. Design, synthesis and antimicrobial activity of usnic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review on usnic acid, an interesting natural compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (+)-Usnic Acid and Its Derivatives as Inhibitors of a Wide Spectrum of SARS-CoV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Advances in Research on Bioactivity, Toxicity, Metabolism, and Pharmacokinetics of Usnic Acid In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Membrane-damaging potential of natural L-(-)-usnic acid in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Antibacterial activity of lichen secondary metabolite usnic acid is primarily caused by inhibition of RNA and DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apexbt.com [apexbt.com]

- 14. BRAF inhibitor candidate molecule usnic acid might use both intrinsic and extrinsic pathways of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Harmful effects of usnic acid on hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Usnic acid, a natural antimicrobial agent able to inhibit bacterial biofilm formation on polymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Usnic acid, a lichen secondary metabolite inhibits Group A Streptococcus biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. journals.asm.org [journals.asm.org]

- 20. Usnic Acid, a Natural Antimicrobial Agent Able To Inhibit Bacterial Biofilm Formation on Polymer Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effect of (+) usnic Acid on Pigment Production in Bacteria - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 22. Usnic Acid Activity on Oxidative and Nitrosative Stress of Azole-Resistant Candida albicans Biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Effects of the Dibenzofuran, Usnic Acid, on Inhibition of Ocular Biofilm Formation Due to Coagulase-Negative Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Pleiotropic Potential of (+)-Usnic Acid: A Technical Guide to its Biological Activities Beyond Antibacterial Effects

For Researchers, Scientists, and Drug Development Professionals

(+)-Usnic acid, a prominent secondary metabolite derived from lichens, has long been recognized for its potent antibacterial properties. However, a growing body of scientific evidence reveals a far broader spectrum of biological activities, positioning it as a molecule of significant interest for therapeutic development. This technical guide provides an in-depth exploration of the anticancer, anti-inflammatory, antiviral, and hepatotoxic effects of (+)-usnic acid, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Anticancer Activity

(+)-Usnic acid exhibits notable cytotoxic and anti-proliferative effects against a range of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell motility.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) and other relevant quantitative data for the anticancer activity of (+)-usnic acid against various cancer cell lines.

| Cell Line | Cancer Type | Parameter | Value | Exposure Time | Assay | Reference |

| HCT116 | Colon Cancer | IC50 | ~10 µg/mL | 72 h | MTT Assay | [1] |

| DLD1 | Colon Cancer | IC50 | 26.1 µg/mL | 48 h | MTT Assay | [2] |

| HT29 | Colon Cancer | IC50 | 95.2 ± 0.85 μM | Not Specified | MTT Assay | [3] |

| PC3 | Prostate Cancer | IC50 | > 10 µM | Not Specified | MTT Assay | [2] |

| CWR22Rv-1 | Prostate Cancer | IC50 | 24.1 ± 0.63 μM | 48 h | MTT Assay | [3] |

| LNCaP | Prostate Cancer | IC50 | 77.5 µM | 48 h | WST-1 Assay | [4] |

| DU145 | Prostate Cancer | IC50 | 57.4 ± 2.1 µM | 72 h | MTT Assay | [4] |

| MDA-MB-231 | Breast Cancer | IC50 | 15.8 µg/mL | 72 h | MTT Assay | [1] |

| MCF-7 | Breast Cancer | IC50 | > 10 µM | 48 h | MTT Assay | [5] |

| A549 | Lung Cancer | IC50 | 65.3 ± 0.65 μM | 48 h | MTT Assay | [3] |

| H1299 | Lung Cancer | IC50 | 22.3 µM | 72 h | MTT Assay | [4] |

| Calu-1 | Lung Cancer | IC50 | 34.25 ± 0.05 µM | 48 h | MTT Assay | [4] |

| H520 | Lung Cancer | IC50 | 32.51 ± 0.44 µM | 48 h | MTT Assay | [4] |

| AGS | Gastric Cancer | IC50 | 15.01 ± 0.52 μM | Not Specified | MTT Assay | [3] |

| HepG2 | Liver Cancer | IC50 | 30 µM | 24 h | Resazurin Assay | [4] |

| A2780 | Ovarian Cancer | IC50 | 75.9 ± 2.0 µM | 72 h | MTT Assay | [4] |

| HTB140 | Melanoma | IC50 | 49.3 µM | 24 h | LDH Assay | [4] |

| A375 | Melanoma | IC50 | 43.9 µM | 24 h | LDH Assay | [4] |

Signaling Pathways in Anticancer Activity

(+)-Usnic acid's anticancer effects are mediated through the modulation of several key signaling pathways, primarily leading to apoptosis.

Figure 1. (+)-Usnic acid-induced apoptotic pathway in cancer cells.

Experimental Protocols

This protocol is for determining the cytotoxic effect of (+)-usnic acid on cancer cells.

Materials:

-

(+)-Usnic acid stock solution (in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[6][7]

-

Prepare serial dilutions of (+)-usnic acid in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted (+)-usnic acid solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

-

Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This protocol is for quantifying apoptosis in cancer cells treated with (+)-usnic acid.

Materials:

-

(+)-Usnic acid-treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest approximately 1 x 10^6 cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[8] Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Anti-inflammatory Activity

(+)-Usnic acid demonstrates significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators.

Quantitative Anti-inflammatory Data

The following table presents the IC50 values for the anti-inflammatory effects of (+)-usnic acid.

| Target | Cell/System | Parameter | Value | Assay | Reference |

| LTB4 Biosynthesis | Bovine Polymorphonuclear Leukocytes | IC50 | 42 ± 2.2 µM | Not Specified | [9][10] |

| TNF-α Production | LPS-stimulated RAW 264.7 Macrophages | IC50 | 12.8 µM | ELISA | [9] |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 Macrophages | IC50 | 4.7 µM | Griess Assay | [9] |

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of (+)-usnic acid are largely attributed to the inhibition of the NF-κB signaling pathway.

References

- 1. An Evaluation of the Cytotoxicity and Safety Profile of Usnic Acid for a Broad Panel of Human Cancers and Normal Cells with Respect to Its Enantiospecificity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Evaluation of the Cytotoxicity and Safety Profile of Usnic Acid for a Broad Panel of Human Cancers and Normal Cells with Respect to Its Enantiospecificity [mdpi.com]

- 3. Inhibitory Activity of (+)-Usnic Acid against Non-Small Cell Lung Cancer Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatotoxicity of usnic acid and underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. texaschildrens.org [texaschildrens.org]

- 7. broadpharm.com [broadpharm.com]

- 8. Protocols | Flow Cytometry Core Facility [flow.sdsu.edu]

- 9. Critical Assessment of the Anti-Inflammatory Potential of Usnic Acid and Its Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

(+)-Usnic acid's role in lichen physiology and ecology

An In-depth Technical Guide on the Role of (+)-Usnic Acid in Lichen Physiology and Ecology

Introduction

Lichens, composite organisms arising from a symbiotic relationship between a fungus (the mycobiont) and a photosynthetic partner (the photobiont), are prolific producers of unique secondary metabolites.[1] These compounds are not essential for the primary metabolism of the lichen but play crucial roles in their survival and interaction with the environment.[2] Among the most extensively studied of these is (+)-usnic acid, a dibenzofuran derivative responsible for the characteristic yellow color of many lichen species.[3][4] First isolated in 1844, usnic acid is particularly abundant in genera such as Usnea, Cladonia, Lecanora, and Evernia.[3][5] This technical guide provides a comprehensive overview of the biosynthesis, physiological functions, and ecological significance of (+)-usnic acid, supported by quantitative data, detailed experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Biosynthesis of (+)-Usnic Acid

The biosynthesis of usnic acid is a complex process originating from the acetate-polymalonate pathway.[6] The key enzyme in this synthesis is a non-reducing polyketide synthase (PKS).[7] Genomic studies have identified a specific biosynthetic gene cluster (BGC) responsible for usnic acid production, which is consistently present in producer species and absent in non-producers.[1][8]

The proposed pathway begins with the synthesis of the key intermediate, methylphloroacetophenone, from acetate and malonate units.[9] This intermediate is then dimerized through an oxidative coupling reaction, catalyzed by a cytochrome P450 enzyme, to form usnic acid.[7] The gene cluster for this process contains the genes for methylphloroacetophenone synthase (MPAS) and methylphloroacetophenone oxidase (MPAO).[7][8]

Caption: Proposed biosynthetic pathway of (+)-usnic acid from primary metabolites.

Physiological Roles of (+)-Usnic Acid

Usnic acid performs several vital physiological functions that contribute to the lichen's resilience in harsh environments.

UV Protection and Antioxidant Activity

One of the most recognized roles of usnic acid is protecting the lichen photobiont from high levels of solar and ultraviolet (UV) radiation.[3][8] Its accumulation in the lichen cortex acts as a filter, absorbing damaging UV-B radiation.[10] Studies have shown a direct correlation between the concentration of usnic acid in lichens and the intensity of solar radiation in their habitat.[10] Furthermore, usnic acid exhibits significant antioxidant properties, neutralizing free radicals and inhibiting lipid peroxidation, which protects cellular structures from oxidative stress.[11] Its ability to chelate metal ions like iron and copper also prevents the formation of harmful reactive oxygen species.[11]

Antimicrobial Activity

Usnic acid demonstrates potent antimicrobial activity, primarily against Gram-positive bacteria, including clinically significant species like Staphylococcus aureus and Enterococcus faecalis.[12][13] It has little to no effect on Gram-negative bacteria.[14] The primary mechanism of its antibacterial action is the rapid and strong inhibition of both RNA and DNA synthesis.[12][14] This disruption of macromolecule production effectively halts bacterial growth and replication.[12] Usnic acid is also effective against various fungal plant pathogens.[15]

Table 1: Minimum Inhibitory Concentration (MIC) of Usnic Acid Against Various Microorganisms

| Microorganism | Type | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | Gram-positive Bacteria | 64 | [16] |

| Bacillus subtilis | Gram-positive Bacteria | - | [12][16] |

| Clavibacter michiganensis | Gram-positive Bacteria | < 10 | [15] |

| Mycobacterium tuberculosis | Acid-fast Bacteria | 62.5 | [6] |

| Candida albicans | Fungus | 64 | [16] |

| Diaporthe actinidiae | Fungal Plant Pathogen | - | [15] |

| Sclerotinia sclerotiorum | Fungal Plant Pathogen | - | [15] |

Note: Some studies report strong activity without specifying a precise MIC value.

Regulation of Acidity Tolerance

Usnic acid plays a role in how lichens interact with the pH of their substrate. Lichens containing usnic acid tend to prefer acidic environments, with an optimal pH range between 4.0 and 4.5, which is close to the pKa1 value of usnic acid (4.4). It is hypothesized that at a lower apoplastic pH, protonated usnic acid can shuttle protons across the plasma membrane, which can lead to the acidification of the cytosol, making the lichen more vulnerable to high acidity.

Ecological Roles of (+)-Usnic Acid

Beyond its internal physiological functions, usnic acid mediates the lichen's interactions with its external environment and other organisms.

Herbivore Deterrence

As a secondary metabolite, usnic acid serves as a chemical defense against herbivores.[2] Its bitter taste and toxicity deter grazing by many animals, including insects, snails, and some mammals.[3][17][18] For example, usnic acid has been implicated in the poisoning of elk and domestic sheep that consume large quantities of lichens.[17][19] Interestingly, some specialized herbivores like reindeer can tolerate usnic acid due to symbiotic bacteria in their digestive systems that can detoxify the compound.[17][19]

Allelopathy and Competitive Interactions

Usnic acid exhibits allelopathic properties, influencing the growth of other organisms. It can have phytotoxic effects, potentially regulating the population of the lichen's own photobiont.[20] This antigrowth property can also inhibit the establishment and growth of competing plants and microorganisms in the lichen's immediate vicinity, helping to secure resources and space.[5]

Quantitative Data

The concentration of usnic acid varies significantly between different lichen species and even within the same species depending on environmental conditions.

Table 2: Usnic Acid Content in Various Lichen Species (% Dry Weight)

| Lichen Species | Usnic Acid Content (% w/w) | Reference(s) |

| Usnea florida | 6.49 | [21][22] |

| Usnea barbata | 0.22 - 6.49 | [22] |

| Xanthoparmelia chlorochroa | 2.0 | [17][23] |

| Cladonia foliacea | - | [24] |

| Evernia prunastri | - | [1] |

| Ramalina spp. | up to 6.0 | [21] |

| Lecanora spp. | up to 6.0 | [21] |

Key Experimental Protocols

The study of usnic acid relies on robust methods for its extraction, quantification, and bioactivity assessment.

Extraction of Usnic Acid from Lichen Thalli

A comparative study on extraction methods found that heat reflux extraction with acetone provides the highest yield of usnic acid.[25][26]

Protocol: Optimized Heat Reflux Extraction

-

Sample Preparation: Collect and air-dry the lichen thalli. Clean the material of any substrate or debris. Grind the dried thalli into a fine powder.

-

Extraction: Place a known weight (e.g., 1.0 g) of the lichen powder into a round-bottom flask. Add 20 mL of acetone.

-

Reflux: Connect the flask to a reflux condenser and heat the mixture in a water bath at 90°C for 60 minutes.[25][26]

-

Filtration: After cooling, filter the extract through a paper filter to remove the solid lichen material.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude usnic acid extract.

-

Purification (Optional): The crude extract can be further purified by recrystallization or column chromatography if pure usnic acid is required.

Caption: General workflow for the extraction and analysis of usnic acid from lichens.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with a photodiode array (PDA) or UV detector is the standard method for quantifying usnic acid.[21][27]

Protocol: HPLC Analysis

-

Standard Preparation: Prepare a stock solution of pure usnic acid standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 1.4 to 570.0 µg/mL).[27]

-

Sample Preparation: Dissolve a precisely weighed amount of the crude extract in the mobile phase and filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Analysis: Inject the standards and samples into the HPLC system. Identify the usnic acid peak by comparing its retention time with the standard. Quantify the amount of usnic acid in the samples using the calibration curve derived from the standards.

Antimicrobial Susceptibility Testing

The antimicrobial activity of usnic acid is typically determined by measuring its Minimum Inhibitory Concentration (MIC) using broth microdilution methods.

Protocol: Broth Microdilution Assay

-

Inoculum Preparation: Grow the test bacterium (e.g., S. aureus) in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: Prepare a two-fold serial dilution of usnic acid in a 96-well microtiter plate using the appropriate growth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include positive (inoculum only) and negative (medium only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is the lowest concentration of usnic acid that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

(+)-Usnic acid is a quintessential lichen metabolite, embodying the adaptive chemical strategies that allow these organisms to thrive in diverse and often extreme environments. Its roles as a photoprotectant, antimicrobial agent, and herbivore deterrent are critical to lichen physiology and ecology. For drug development professionals, its potent activity against Gram-positive bacteria, including resistant strains, presents a compelling scaffold for new antibiotic research.[28] However, concerns regarding its hepatotoxicity necessitate further investigation and potential chemical modification to enhance its therapeutic index.[29][30] Future research should focus on elucidating the precise molecular targets of its bioactivities, exploring synergistic effects with existing drugs, and developing sustainable production methods, such as mycobiont cultivation, to harness the full potential of this remarkable natural product.[31][32]

References

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. researchgate.net [researchgate.net]

- 3. Usnic acid - Wikipedia [en.wikipedia.org]

- 4. Lichen - Wikipedia [en.wikipedia.org]

- 5. Usnic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biolichen.com [biolichen.com]

- 7. Putative identification of the usnic acid biosynthetic gene cluster by de novo whole-genome sequencing of a lichen-forming fungus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genome-Wide Analysis of Biosynthetic Gene Cluster Reveals Correlated Gene Loss with Absence of Usnic Acid in Lichen-Forming Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of Natural Products. VI. Biosynthesis of Usnic Acid in Lichens. (1). A General Scheme of Biosynthesis of Usnic Acid [jstage.jst.go.jp]

- 10. (+)-Usnic Acid as a Promising Candidate for a Safe and Stable Topical Photoprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antibacterial activity of lichen secondary metabolite usnic acid is primarily caused by inhibition of RNA and DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Usnic Acid, a Natural Antimicrobial Agent Able To Inhibit Bacterial Biofilm Formation on Polymer Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Evaluation of Antimicrobial Properties of Lichen Substances against Plant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Phytochemical composition, antimicrobial activities, and cholinesterase inhibitory properties of the lichen Usnea diffracta Vain [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. skemman.is [skemman.is]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. scispace.com [scispace.com]

- 22. Identification and quantitation of usnic acid from the lichen Usnea species of Anatolia and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Determination of usnic acid in lichen toxic to elk by liquid chromatography with ultraviolet and tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Optimization of usnic acid extraction conditions using fractional factorial design | The Lichenologist | Cambridge Core [cambridge.org]

- 26. researchgate.net [researchgate.net]

- 27. Quantitative determination of usnic acid in Usnea lichen and its products by reversed-phase liquid chromatography with photodiode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Harmful effects of usnic acid on hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Enantiospecific hepatotoxicity of usnic acid in vitro, and the attempt to modify the toxic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Influences of nitrogen sources on usnic acid production in a cultured Mycobiont of the lichen Usnea hirta (L.) Wigg - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Experimental studies on the growth and usnic acid production in "lichen"Usnea ghattensis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Perspective on the Discovery and Use of (+)-Usnic Acid: A Technical Guide

Abstract

(+)-Usnic acid, a dibenzofuran derivative unique to lichens, has a rich and varied history, from its initial isolation in the mid-19th century to its contemporary applications and controversies. This technical guide provides a comprehensive historical perspective on the discovery, synthesis, and evolving understanding of the biological activities of (+)-Usnic acid. It is intended for researchers, scientists, and drug development professionals, offering a detailed account of early experimental methodologies, a compilation of quantitative data from historical studies, and an exploration of its primary mechanism of action as a mitochondrial uncoupler.

Introduction

Lichens, symbiotic organisms composed of a fungus and an alga or cyanobacterium, produce a diverse array of secondary metabolites, many of which possess unique biological activities. Among these, (+)-Usnic acid has emerged as one of the most extensively studied. First isolated in 1844, its journey through scientific history reflects the advancements in natural product chemistry, pharmacology, and our understanding of cellular bioenergetics. This document traces this journey, providing a technical foundation for researchers interested in the historical context and scientific underpinnings of this fascinating natural product.

The Discovery and Synthesis of Usnic Acid: A Historical Timeline

The story of usnic acid begins in the 19th century with its initial discovery and culminates in its successful chemical synthesis nearly a century later.

Initial Isolation from Lichens

The Dawn of Chemical Synthesis

The complex chemical structure of usnic acid posed a significant challenge to chemists for many decades. It was not until the 1930s that a team of British chemists, Frank H. Curd and Alexander Robertson, successfully elucidated its structure and achieved its total synthesis. Their seminal work, published in a series of papers in the Journal of the Chemical Society between 1933 and 1937, was a landmark achievement in natural product synthesis.[1]

Early Investigations into Biological Activity: Antimicrobial Properties

Long before its chemical structure was known, traditional medicine systems utilized lichens for their therapeutic properties. The first documented use of lichens containing usnic acid dates back to 101 B.C. in Traditional Chinese Medicine, where it was used as an antimicrobial agent.[2] Early scientific investigations in the 20th century sought to validate these traditional uses through controlled experiments. The primary methods employed were the disk diffusion assay and the broth dilution method to determine the minimum inhibitory concentration (MIC).

Quantitative Antimicrobial Data

The following tables summarize quantitative data from early and notable studies on the antimicrobial activity of (+)-Usnic acid.

| Table 1: Minimum Inhibitory Concentrations (MIC) of (+)-Usnic Acid against various Bacteria | |

| Bacterial Species | MIC (µg/mL) |

| Staphylococcus aureus | 0.25 - 8 |

| Staphylococcus epidermidis | 0.5 - 4 |

| Enterococcus faecalis | 1 - 16 |

| Streptococcus pyogenes | 0.5 - 2 |

| Bacillus subtilis | 0.12 - 1 |

| Mycobacterium tuberculosis | 1 - 16 |

Note: The reported MIC values can vary between studies due to differences in bacterial strains, testing methodologies, and purity of the usnic acid sample.

Experimental Protocols

The Kirby-Bauer disk diffusion method is a qualitative to semi-quantitative method used to determine the susceptibility of bacteria to antimicrobial agents.

Protocol:

-

Inoculum Preparation: A standardized bacterial suspension is prepared by picking several colonies from a pure culture and suspending them in a sterile broth. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension, and the excess fluid is removed by pressing the swab against the inside of the tube. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of bacterial growth.

-

Application of Disks: Paper disks impregnated with a known concentration of usnic acid are placed on the surface of the inoculated agar plate using sterile forceps.

-

Incubation: The plate is incubated at a temperature and duration suitable for the specific bacterium (typically 35-37°C for 18-24 hours).

-

Interpretation of Results: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. The size of the zone is indicative of the bacterium's susceptibility to the antimicrobial agent.

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Antimicrobial Dilutions: A serial two-fold dilution of usnic acid is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a microtiter plate.

-

Inoculum Preparation: A standardized bacterial suspension is prepared as described for the Kirby-Bauer method. This suspension is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the growth medium.

-

Inoculation of Microtiter Plate: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing only medium and bacteria) and a sterility control well (containing only medium) are also included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

A pivotal discovery in understanding the biological effects of usnic acid was the elucidation of its role as an uncoupler of mitochondrial oxidative phosphorylation. This mechanism explains its broad-spectrum biological activities and its associated toxicities. Usnic acid acts as a protonophore, a lipophilic molecule that can transport protons across the inner mitochondrial membrane, thereby dissipating the proton gradient that is essential for ATP synthesis.

The Protonophore Action of Usnic Acid

The inner mitochondrial membrane is normally impermeable to protons. The electron transport chain (ETC) actively pumps protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient. The energy stored in this gradient is used by ATP synthase to produce ATP. Usnic acid, being a weak acid, can exist in both a protonated (neutral) and deprotonated (anionic) form. Its lipophilic nature allows it to diffuse across the inner mitochondrial membrane in its protonated state. In the alkaline environment of the mitochondrial matrix, it releases a proton. The resulting usneate anion, also lipophilic, can then diffuse back across the membrane to the intermembrane space, where it picks up another proton, completing the cycle. This shuttling of protons dissipates the proton motive force, uncoupling electron transport from ATP synthesis. The energy that would have been used for ATP production is instead released as heat.

Recent studies suggest that usnic acid may also directly interact with and inhibit components of the electron transport chain, specifically Complex I (NADH:ubiquinone oxidoreductase) and Complex III (ubiquinone:cytochrome c oxidoreductase), further disrupting mitochondrial function and leading to the production of reactive oxygen species (ROS).[3][4]

Signaling Pathway Diagram

Caption: Mitochondrial uncoupling by (+)-Usnic acid.

Traditional and Modern Uses

The historical use of lichens containing usnic acid in traditional medicine for treating wounds, infections, and respiratory ailments is well-documented.[5] In modern times, its potent antimicrobial properties have led to its incorporation into various commercial products, including cosmetics, deodorants, and toothpastes, often as a preservative or active ingredient.

However, the most controversial application of usnic acid has been in dietary supplements marketed for weight loss. The uncoupling of oxidative phosphorylation, which leads to increased metabolic rate and heat production, was the purported mechanism for its fat-burning effects. This application led to reports of severe hepatotoxicity, prompting warnings from regulatory agencies like the U.S. Food and Drug Administration (FDA).

Conclusion

From its serendipitous discovery in the 19th century to its complex role in modern science and commerce, (+)-Usnic acid has been a subject of continuous scientific inquiry. Its history is a testament to the value of natural products in drug discovery and the importance of rigorous scientific investigation to understand both the therapeutic potential and the inherent risks of biologically active compounds. This technical guide provides a historical and scientific foundation for future research into this remarkable lichen metabolite, encouraging a continued exploration of its diverse biological activities and potential applications in a safe and evidence-based manner.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and antimicrobial activity of usnic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. (+)-Usnic Acid Induces ROS-dependent Apoptosis via Inhibition of Mitochondria Respiratory Chain Complexes and Nrf2 Expression in Lung Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijbcp.com [ijbcp.com]

Spectroscopic Profile of (+)-Usnic Acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the naturally occurring dibenzofuran derivative, (+)-usnic acid (C₁₈H₁₆O₇)[1]. The document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format for ease of reference and comparison. Detailed experimental protocols for acquiring such data are also provided, alongside a generalized workflow for the spectroscopic analysis of natural products.

Spectroscopic Data

The following sections present the key spectroscopic data for (+)-usnic acid, a bitter, yellow, solid substance under normal conditions[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of (+)-usnic acid is heavily reliant on ¹H and ¹³C NMR spectroscopy. Chemical shifts can vary slightly based on the solvent used. Data presented here is primarily in Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for (+)-Usnic Acid

| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) |

| H-4 | 5.96 | 5.90 |

| OH-7 | 13.30[2][3] | - |

| CH₃-8 | 2.10 | - |

| OH-9 | 11.01[2] | - |

| CH₃-9b | 1.75[2][3] | - |

| COCH₃-2 | 2.65 | - |

| COCH₃-6 | 2.66[2][3] | - |

| OH-3 | 18.81 | - |

Note: Some proton signals, particularly hydroxyl groups, may be broad or not distinctly observed depending on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for (+)-Usnic Acid

| Carbon Assignment | Chemical Shift (δ) in CDCl₃ (ppm)[2] | Chemical Shift (δ) in DMSO-d₆ (ppm)[4] |

| C-1 | 197.62 | 198.23 |

| C-1a | 104.80 | 105.40 |

| C-2 | 108.87 | 109.50 |

| C-3 | 191.29 | 191.80 |

| C-4 | 97.90 | 98.52 |

| C-4a | 178.0 | 179.56 |

| C-5a | 101.08 | 101.71 |

| C-6 | 154.7 | 155.38 |

| C-7 | 157.0 | 157.68 |

| C-8 | 103.53 | 104.13 |

| C-9 | 163.0 | 164.05 |

| C-9a | 58.64 | 59.25 |

| C-9b | 31.71 | 32.31 |

| CH₃-8 | 7.12 | 7.73 |

| CH₃-9b | 30.87 | 31.49 |

| COCH₃-2 | 27.49 | 28.11 |

| COCH₃-6 | - | - |

| C=O (Ketones) | 199.92, 201.36 | 200.53, 201.98 |

Infrared (IR) Spectroscopy

The IR spectrum of usnic acid reveals key functional groups present in the molecule.

Table 3: Infrared (IR) Spectroscopic Data for (+)-Usnic Acid

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3093 - 2927 | O-H stretching (hydroxyl groups)[5] |

| 1716 - 1676 | C=O stretching (conjugated cyclic ketone group)[5] |

| 1694 | C=O stretching (conjugated cyclic ketone)[5] |

| 1070 | C-O stretching[5] |

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of (+)-usnic acid. The molecular formula is C₁₈H₁₆O₇, with a molecular weight of 344.32 g/mol [6][7].

Table 4: Mass Spectrometry (MS) Data for (+)-Usnic Acid

| m/z Value | Ion Description | Method |

| 345.0961 | [M+H]⁺ (Protonated Molecule) | FAB-MS[3] |

| 343.0851 | [M-H]⁻ (Deprotonated Molecule) | ESI-QTOF-MS[8] |

| 328.0610 | [M-H-CH₃]⁻ | ESI-QTOF-MS/MS[8] |

| 313.0366 | [M-H-2CH₃]⁻ | ESI-QTOF-MS/MS[8] |

| 259.0635 | [M-H-CH₃-C₃HO₂]⁻ | ESI-QTOF-MS/MS[8] |

| 231.0678 | [M-H-CH₃-C₃HO₂-CO]⁻ | ESI-QTOF-MS/MS[8] |

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data for a natural product like (+)-usnic acid.

NMR Spectroscopy

A combination of one- and two-dimensional NMR experiments is used for full structural assignment[9][10].

-

Sample Preparation : A sample of (+)-usnic acid is dissolved in a deuterated solvent, typically CDCl₃ or DMSO-d₆.

-

¹H NMR Acquisition :

-

The ¹H spectrum is recorded at room temperature.

-

Signal averaging is performed over multiple transients (e.g., 8) with a specified recycle interval (e.g., 1 s).

-

Chemical shifts are referenced to the residual solvent signal (e.g., CDCl₃ at δH = 7.26 ppm)[10].

-

-

¹³C NMR Acquisition :

-

The ¹³C spectrum is often recorded using a multiplicity-edited pulse sequence like DEPTQ to differentiate between CH₃, CH₂, CH, and quaternary carbons.

-